

An In-Depth Technical Guide to Chromic Acid Equilibrium in Different pH Solutions

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Compound of Interest		
Compound Name:	Chromium chromate (H2CrO4)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the equilibrium of chromic acid in aqueous solutions at varying pH levels. The speciation of hexavalent chromium (Cr(VI)) is critical in numerous scientific and industrial applications, including organic synthesis, analytical chemistry, and environmental monitoring. Understanding the distribution of different Cr(VI) species as a function of pH is paramount for controlling reaction outcomes, developing accurate analytical methods, and assessing toxicological impacts.

Core Concepts of Chromic Acid Equilibrium

In aqueous solutions, chromic acid exists as a series of equilibria involving several ionic and molecular species. The predominant species are dictated by the pH of the solution. The primary species of concern are chromic acid (H_2CrO_4), hydrogen chromate ($HCrO_4^-$), chromate (CrO_4^{2-}), and dichromate ($Cr_2O_7^{2-}$).[1][2][3]

The equilibrium shifts are visually apparent, with solutions changing from yellow (predominantly chromate) in alkaline conditions to orange (predominantly dichromate) in acidic conditions.[4]

Key Equilibria and Their Constants

The interplay between the different Cr(VI) species is governed by a set of acid-base and condensation equilibria. The key reactions and their associated equilibrium constants are summarized in the table below.



Equilibrium Reaction	Constant Type	pKa / logKD Value	Reference(s)
H ₂ CrO ₄ ⇌ HCrO ₄ ⁻ + H ⁺	рКаı	~ -0.8 to 1.6	[5][6]
HCrO ₄ ⁻ ⇌ CrO ₄ ²⁻ + H ⁺	pKa₂	~5.9-6.51	[7][8]
$2HCrO_4^- \rightleftharpoons Cr_2O_7^{2-} + H_2O$	logKD	2.05	[5]
$HCr_2O_7^- \rightleftharpoons Cr_2O_7^{2-} + H^+$	рКа	1.8	[5]

Table 1: Equilibrium Constants for Chromic Acid Species.

Distribution of Cr(VI) Species with pH

The concentration of total Cr(VI) and the pH of the solution are the primary factors that determine the relative proportions of each chromium species.[9][10] In dilute solutions, the major equilibrium is between $HCrO_4^-$ and CrO_4^{2-} . As the concentration of Cr(VI) increases, the formation of the dimeric species, $Cr_2O_7^{2-}$, becomes more significant, especially in acidic conditions.

The following table outlines the approximate percentage of major Cr(VI) species at various pH values for a dilute chromic acid solution.



рН	% H₂CrO₄	% HCrO₄⁻	% CrO4²-	% Cr2O7 ²⁻	Predominan t Species
1	~13.8	~86.2	<0.1	<0.1	HCrO ₄ ⁻
2	~1.6	~98.4	<0.1	<0.1	HCrO ₄ -
3	~0.2	~99.8	<0.1	<0.1	HCrO ₄ -
4	<0.1	~99.9	~0.1	<0.1	HCrO ₄ ⁻
5	<0.1	~99.2	~0.8	<0.1	HCrO ₄ -
6	<0.1	~76.5	~23.5	<0.1	HCrO ₄ ⁻ and
7	<0.1	~24.5	~75.5	<0.1	CrO ₄ 2-
8	<0.1	~2.9	~97.1	<0.1	CrO ₄ 2-
9	<0.1	~0.3	~99.7	<0.1	CrO ₄ 2-
10	<0.1	<0.1	>99.9	<0.1	CrO ₄ 2-
11	<0.1	<0.1	>99.9	<0.1	CrO ₄ 2-
12	<0.1	<0.1	>99.9	<0.1	CrO ₄ 2-

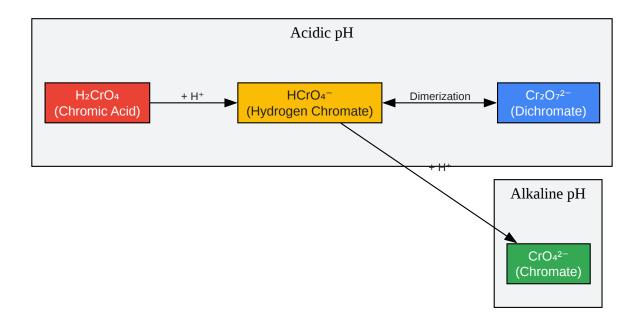
Table 2: Approximate Distribution of Cr(VI) Species as a Function of pH in a Dilute Solution.

Note: These percentages are calculated based on the provided pKa values and are intended for illustrative purposes. The exact distribution will vary with the total chromium concentration and ionic strength of the solution.

Visualization of Chromic Acid Equilibrium

The following diagrams illustrate the key relationships in the chromic acid equilibrium system.





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Caption: pH-dependent equilibrium of major chromic acid species.

Experimental Protocols Preparation of Chromic Acid Solutions at a Specific pH

Objective: To prepare a chromic acid solution with a defined pH for experimental use.

Materials:

- Potassium dichromate (K₂Cr₂O₇) or potassium chromate (K₂CrO₄)
- Sulfuric acid (H₂SO₄), concentrated and dilute solutions
- Sodium hydroxide (NaOH), concentrated and dilute solutions
- Deionized water
- pH meter, calibrated



- Volumetric flasks
- Beakers and magnetic stirrer

Procedure:

- Stock Solution Preparation: Prepare a stock solution of known Cr(VI) concentration by dissolving a precise mass of K₂Cr₂O₇ or K₂CrO₄ in a known volume of deionized water.
- · pH Adjustment:
 - Place a known volume of the stock solution in a beaker with a magnetic stir bar.
 - Immerse a calibrated pH electrode into the solution.
 - For acidic pH, slowly add dilute H₂SO₄ dropwise while monitoring the pH until the desired value is reached.
 - For alkaline pH, slowly add dilute NaOH dropwise while monitoring the pH until the desired value is reached.
- Final Volume Adjustment: Once the target pH is stable, transfer the solution to a volumetric flask and dilute to the final desired volume with deionized water.
- pH Verification: Re-measure the pH of the final solution to ensure it has remained at the target value.

Spectrophotometric Determination of Total Cr(VI) Concentration

Objective: To determine the total concentration of hexavalent chromium in an aqueous sample using the 1,5-diphenylcarbazide (DPC) method.[11][12] This method is highly sensitive and specific for Cr(VI).

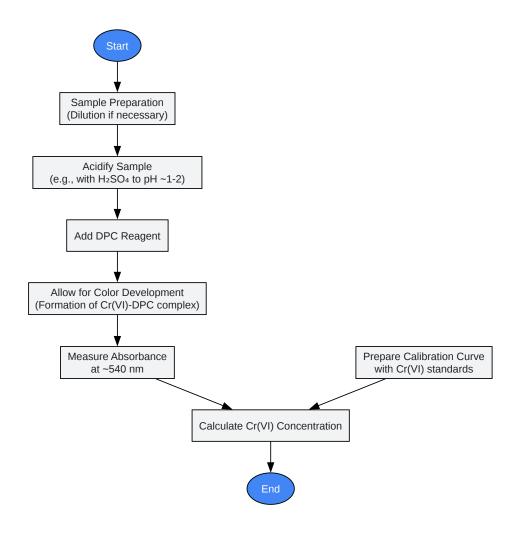
Materials:

• 1,5-diphenylcarbazide (DPC) reagent solution (e.g., 0.25% w/v in acetone)



- Sulfuric acid (H2SO4) or phosphoric acid (H3PO4) for acidification
- Cr(VI) standard solutions of known concentrations
- UV-Vis spectrophotometer
- Cuvettes
- Volumetric flasks and pipettes

Experimental Workflow:



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Caption: Workflow for Cr(VI) determination using the DPC method.

Procedure:

Calibration Curve:

- Prepare a series of Cr(VI) standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting a stock standard solution.
- For each standard, place a known volume (e.g., 50 mL) into a volumetric flask.

Sample Preparation:

- Place the same volume of the unknown sample into a separate volumetric flask.
- Prepare a reagent blank using deionized water instead of the sample.

Reaction:

- To each flask (standards, sample, and blank), add a sufficient amount of acid (e.g., H₂SO₄) to bring the pH to approximately 1-2.[11]
- Add a precise volume of the DPC reagent solution (e.g., 1 mL) to each flask.
- Dilute to the mark with deionized water, mix thoroughly, and allow the color to develop for a specific time (e.g., 10-15 minutes). A reddish-violet complex will form.

Spectrophotometric Measurement:

- Set the spectrophotometer to the wavelength of maximum absorbance for the Cr(VI)-DPC complex, which is approximately 540 nm.[11]
- Zero the spectrophotometer using the reagent blank.
- Measure the absorbance of each standard and the unknown sample.

Data Analysis:

Plot a calibration curve of absorbance versus the concentration of the Cr(VI) standards.



 Determine the concentration of Cr(VI) in the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion

The equilibrium of chromic acid in aqueous solutions is a complex interplay of pH and concentration. A thorough understanding of the distribution of H_2CrO_4 , $HCrO_4^-$, CrO_4^{2-} , and $Cr_2O_7^{2-}$ is essential for professionals in research, development, and quality control. The methodologies and data presented in this guide provide a solid foundation for working with and analyzing chromic acid solutions in a variety of scientific contexts. Careful control of pH and accurate analytical techniques are crucial for achieving desired outcomes and ensuring safety and compliance.

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